molecular formula C11H8F3N B11894662 5-(Trifluoromethyl)naphthalen-2-amine

5-(Trifluoromethyl)naphthalen-2-amine

Cat. No.: B11894662
M. Wt: 211.18 g/mol
InChI Key: VQNKUKJMYOBIPE-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)naphthalen-2-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of naphthalen-2-amine using trifluoromethylating agents such as CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive materials.

Industrial Production Methods

Industrial production of 5-(Trifluoromethyl)naphthalen-2-amine may involve large-scale trifluoromethylation processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the efficient production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)naphthalen-2-amine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthalene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives.

Scientific Research Applications

5-(Trifluoromethyl)naphthalen-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 5-(Trifluoromethyl)naphthalen-2-amine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and electronic properties, allowing it to interact more effectively with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)naphthalen-2-amine is unique due to its naphthalene backbone, which provides distinct electronic and steric properties compared to other trifluoromethylated aromatic compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

Molecular Formula

C11H8F3N

Molecular Weight

211.18 g/mol

IUPAC Name

5-(trifluoromethyl)naphthalen-2-amine

InChI

InChI=1S/C11H8F3N/c12-11(13,14)10-3-1-2-7-6-8(15)4-5-9(7)10/h1-6H,15H2

InChI Key

VQNKUKJMYOBIPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)N)C(=C1)C(F)(F)F

Origin of Product

United States

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